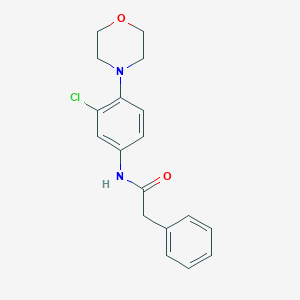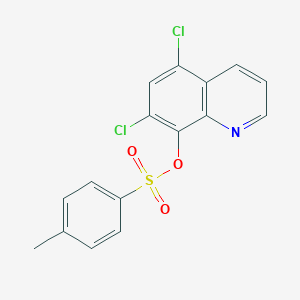
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is also known by its chemical name, Fimasartan, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
Fimasartan works by inhibiting the activity of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. By blocking the activity of angiotensin II, Fimasartan helps to relax blood vessels and lower blood pressure. This mechanism of action has been extensively studied and has been found to be highly effective in the treatment of hypertension.
Biochemical and Physiological Effects
Fimasartan has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and decrease inflammation. Fimasartan has also been found to have antioxidant properties, which may help to protect against oxidative stress and prevent the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Fimasartan has a number of advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it ideal for use in large-scale studies. Fimasartan is also highly stable, which allows for long-term storage and use in experiments over extended periods of time. However, Fimasartan also has some limitations, including its high cost and limited solubility in some solvents.
Orientations Futures
There are a number of future directions for research on Fimasartan. One area of interest is the development of new formulations of Fimasartan that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the long-term effects of Fimasartan on cardiovascular health and to identify any potential side effects or adverse reactions. Finally, Fimasartan may have potential applications in the treatment of other diseases beyond hypertension, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis method for Fimasartan involves the reaction of 2-fluoroaniline and 4-methylphenylsulfonyl chloride in the presence of a base to form 2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine. This process has been optimized to produce high yields of pure Fimasartan, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
Fimasartan has been extensively studied for its potential applications in medicine and drug development. It has been found to have potent antihypertensive effects, making it a promising candidate for the treatment of hypertension. Fimasartan has also been studied for its potential applications in the treatment of other cardiovascular diseases, such as heart failure and stroke.
Propriétés
Formule moléculaire |
C18H17FN2O3S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Clé InChI |
WZGXXQAZQKHAFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)
![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)
